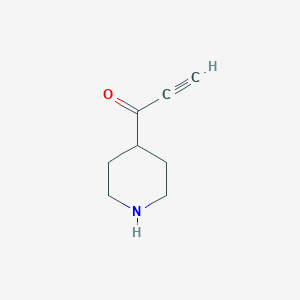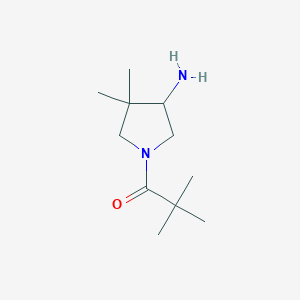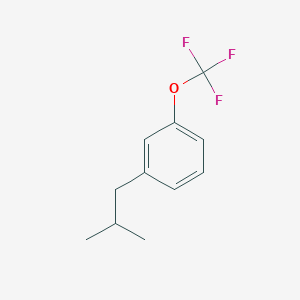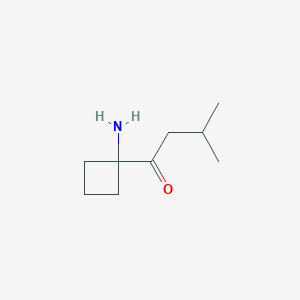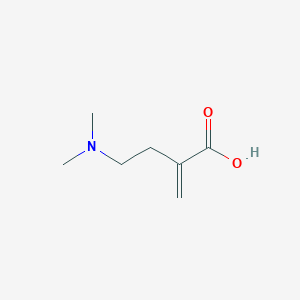![molecular formula C9H16INO B13184585 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16INO. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where a radical initiator is used to promote the formation of the spiro structure. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The spiro structure allows for unique cyclization reactions, which can lead to the formation of more complex ring systems.
Applications De Recherche Scientifique
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparaison Avec Des Composés Similaires
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
2,6-Dioxaspiro[4.5]decane: Another spiro compound with different heteroatoms in the ring structure, which affects its reactivity and applications
The uniqueness of 3-(Iodomethyl)-2-oxa-8-azaspiro[4
Propriétés
Formule moléculaire |
C9H16INO |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2 |
Clé InChI |
AWMKOEBGHORCSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


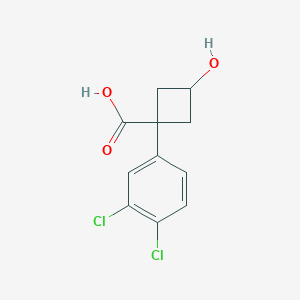
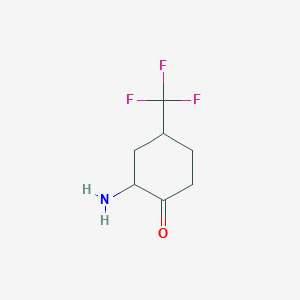
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
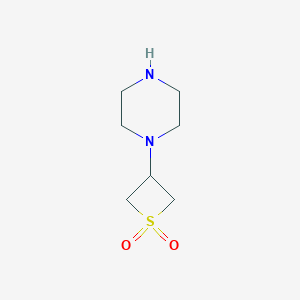
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
